4-Chloro-4-phenylbutan-2-one

Catalog No.
S15243580
CAS No.
52117-38-1
M.F
C10H11ClO
M. Wt
182.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-4-phenylbutan-2-one

CAS Number

52117-38-1

Product Name

4-Chloro-4-phenylbutan-2-one

IUPAC Name

4-chloro-4-phenylbutan-2-one

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

InChI

InChI=1S/C10H11ClO/c1-8(12)7-10(11)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3

InChI Key

IOZCRUHKHFNWTH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)Cl

4-Chloro-4-phenylbutan-2-one is an organic compound with the molecular formula C10H11ClOC_{10}H_{11}ClO and a CAS number of 15641796. It features a chloro group and a phenyl group attached to a butanone structure, making it a member of the ketone family. The compound is characterized by its unique structural features, which include a carbonyl group (C=O) adjacent to the chloro and phenyl substituents, contributing to its chemical reactivity and potential biological activity.

Typical of ketones, including nucleophilic addition and reduction reactions. For instance, it can undergo reduction via hydride transfer mechanisms, often mediated by biological systems such as yeast, which convert it into 4-phenylbutan-2-one through dehalogenation processes . Additionally, it can react with nucleophiles, such as amines or alcohols, leading to the formation of corresponding derivatives.

The biological activity of 4-chloro-4-phenylbutan-2-one has been explored in various studies. It has shown potential as an intermediate in synthesizing biologically active compounds. Research indicates that derivatives of this compound exhibit antimicrobial properties, suggesting its utility in pharmaceutical applications . Furthermore, the compound's structural features may influence its interaction with biological targets, although specific studies on its direct biological effects remain limited.

Several methods exist for synthesizing 4-chloro-4-phenylbutan-2-one:

  • Starting from 4-Phenyl-3-buten-2-ol: This method involves the chlorination of 4-phenyl-3-buten-2-ol using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to yield the desired ketone .
  • Using Chloroacetic Acid: Another approach involves reacting chloroacetic acid with phenylacetone in the presence of a base like sodium hydroxide, followed by acidification to produce 4-chloro-4-phenylbutan-2-one .
  • Biocatalytic Reduction: Biocatalysts such as yeast can facilitate the reduction of halogenated precursors to produce this compound through enzyme-mediated pathways .

4-Chloro-4-phenylbutan-2-one finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in synthesizing pharmaceuticals and biologically active compounds.
  • Chemical Research: The compound is utilized in organic synthesis for developing new materials or studying reaction mechanisms.
  • Agricultural Chemicals: Its derivatives may be explored for use in agrochemicals due to potential pesticidal properties.

Interaction studies involving 4-chloro-4-phenylbutan-2-one have primarily focused on its reactivity with biological systems and other chemical entities. For example, research indicates that it can undergo biotransformation in microbial systems, leading to various metabolites that may possess different biological activities . These interactions highlight the compound's potential utility in drug development and environmental chemistry.

Several compounds share structural similarities with 4-chloro-4-phenylbutan-2-one. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityKey Features
3-Chloro-1-(4-fluorophenyl)propan-1-one34793-30.96Contains fluorine; different alkyl chain length
7-Fluoro-3,4-dihydronaphthalen-1(2H)-one28404400.87Contains a naphthalene structure; different functional groups
1-(4-Fluorophenyl)propan-1-one4560310.86Lacks chlorine; simpler structure
(S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride343511940.85Contains amino group; more polar

Uniqueness: The presence of both a chloro and a phenyl group on the butanone framework distinguishes 4-chloro-4-phenylbutan-2-one from its analogs, influencing its chemical reactivity and potential applications in medicinal chemistry.

XLogP3

2

Hydrogen Bond Acceptor Count

1

Exact Mass

182.0498427 g/mol

Monoisotopic Mass

182.0498427 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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